molecular formula C25H24N2O2 B2379988 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide CAS No. 946220-72-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

Cat. No.: B2379988
CAS No.: 946220-72-0
M. Wt: 384.479
InChI Key: MJXIGHXMYDRPFL-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is a complex organic compound known for its potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a benzyl group, a tetrahydroquinoline core, and an ethylbenzamide moiety.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Ethylbenzamide Moiety: The final step involves the coupling of the tetrahydroquinoline derivative with an ethylbenzamide precursor under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-2-18-8-10-20(11-9-18)25(29)26-22-13-14-23-21(16-22)12-15-24(28)27(23)17-19-6-4-3-5-7-19/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIGHXMYDRPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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